

# An In-depth Technical Guide to the Physicochemical Properties of 2-Acetylquinoxaline

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## Compound of Interest

Compound Name: 2-Acetylquinoxaline

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This technical guide provides a comprehensive overview of the core physicochemical properties of **2-acetylquinoxaline**, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended to serve as a foundational resource, amalgamating critical data to facilitate research and development efforts.

## Core Physicochemical Data

The physicochemical properties of **2-acetylquinoxaline** are crucial for predicting its behavior in various chemical and biological systems. The data, compiled from multiple sources, is presented below for clarity and comparative analysis.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	172.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Light yellow to yellow to brown solid/powder	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	73.0-82.0 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	287.7 ± 20.0 °C (Predicted)	<a href="#">[3]</a>
Density	1.216 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
Water Solubility	Soluble in water (Predicted)	<a href="#">[3]</a>
pKa	-0.03 ± 0.30 (Predicted)	<a href="#">[3]</a>
LogP	Not explicitly available	
CAS Number	25594-62-1	<a href="#">[1]</a>
IUPAC Name	1-(quinoxalin-2-yl)ethan-1-one	<a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-acetylquinoxaline** are essential for its practical application and further research.

### Synthesis of 2-Acetylquinoxaline

The most common and efficient method for synthesizing quinoxaline derivatives is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[\[4\]](#)[\[5\]](#) For **2-acetylquinoxaline**, the synthesis would typically involve the reaction of o-phenylenediamine with methylglyoxal (an  $\alpha$ -ketoaldehyde).

General Protocol: Condensation of o-Phenylenediamine and Methylglyoxal

- Reactant Preparation: Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent, such as ethanol or a mixture of ethanol and water.[\[4\]](#)

- Addition of Dicarbonyl: To the stirred solution of o-phenylenediamine, add methylglyoxal (1 equivalent). The reaction can often be performed at room temperature.[4][5]
- Catalysis (Optional): While the reaction can proceed without a catalyst, various catalysts can be employed to improve the reaction rate and yield. These include mild acids like phenol or heterogeneous catalysts.[4][6]
- Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate). [4]
- Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water to precipitate the product. The crude product is then collected by filtration, washed with cold water, and dried.[4] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[4]

## Spectroscopic Characterization

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum of **2-acetylquinoxaline** is expected to show characteristic signals for the aromatic protons of the quinoxaline ring system and a singlet for the methyl protons of the acetyl group. The aromatic protons will likely appear in the downfield region ( $\delta$  7.5-9.0 ppm), while the methyl protons will be a singlet at approximately  $\delta$  2.5-3.0 ppm.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals for the carbons of the quinoxaline ring and the acetyl group. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of  $\delta$  190-200 ppm. The aromatic carbons will resonate in the  $\delta$  120-150 ppm region, and the methyl carbon will appear upfield.

### 2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of **2-acetylquinoxaline** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- C=O Stretch: A strong absorption band in the region of  $1680\text{-}1700\text{ cm}^{-1}$  corresponding to the carbonyl group of the acetyl moiety.
- C=N and C=C Stretches: Absorptions in the  $1500\text{-}1650\text{ cm}^{-1}$  region due to the stretching vibrations of the quinoxaline ring.
- C-H Stretches: Aromatic C-H stretching vibrations typically appear above  $3000\text{ cm}^{-1}$ , while aliphatic C-H stretching of the methyl group will be observed below  $3000\text{ cm}^{-1}$ .

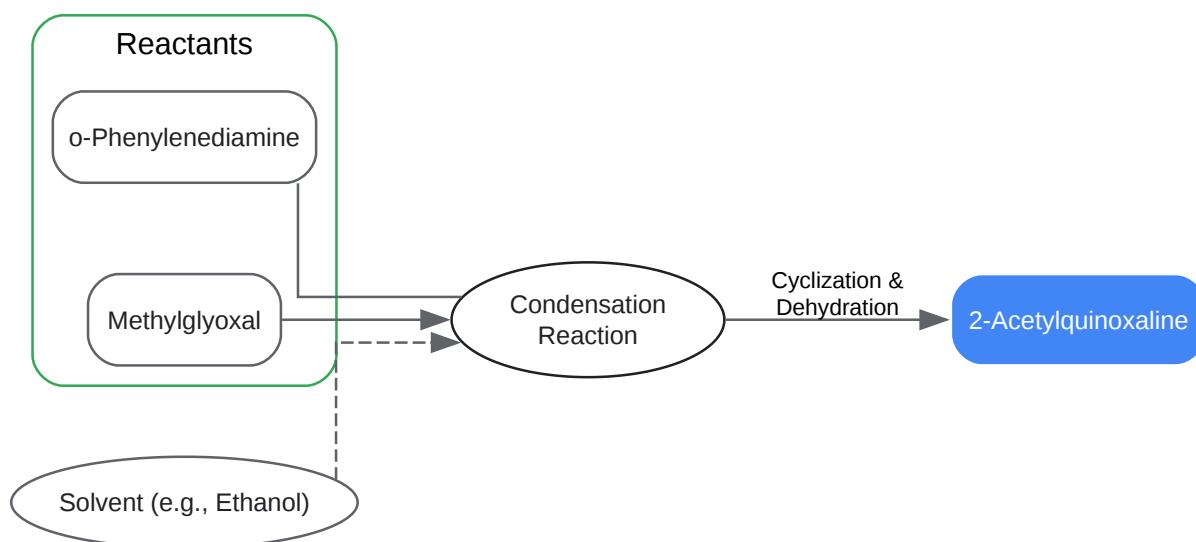
### 2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-acetylquinoxaline** will show a molecular ion peak ( $M^+$ ) corresponding to its molecular weight ( $m/z$  172). The fragmentation pattern is expected to involve the loss of the acetyl group ( $CH_3CO\cdot$ ,  $m/z$  43) or the methyl group ( $CH_3\cdot$ ,  $m/z$  15), leading to prominent fragment ions.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the general synthetic pathway for **2-acetylquinoxaline** via the condensation of o-phenylenediamine and methylglyoxal.

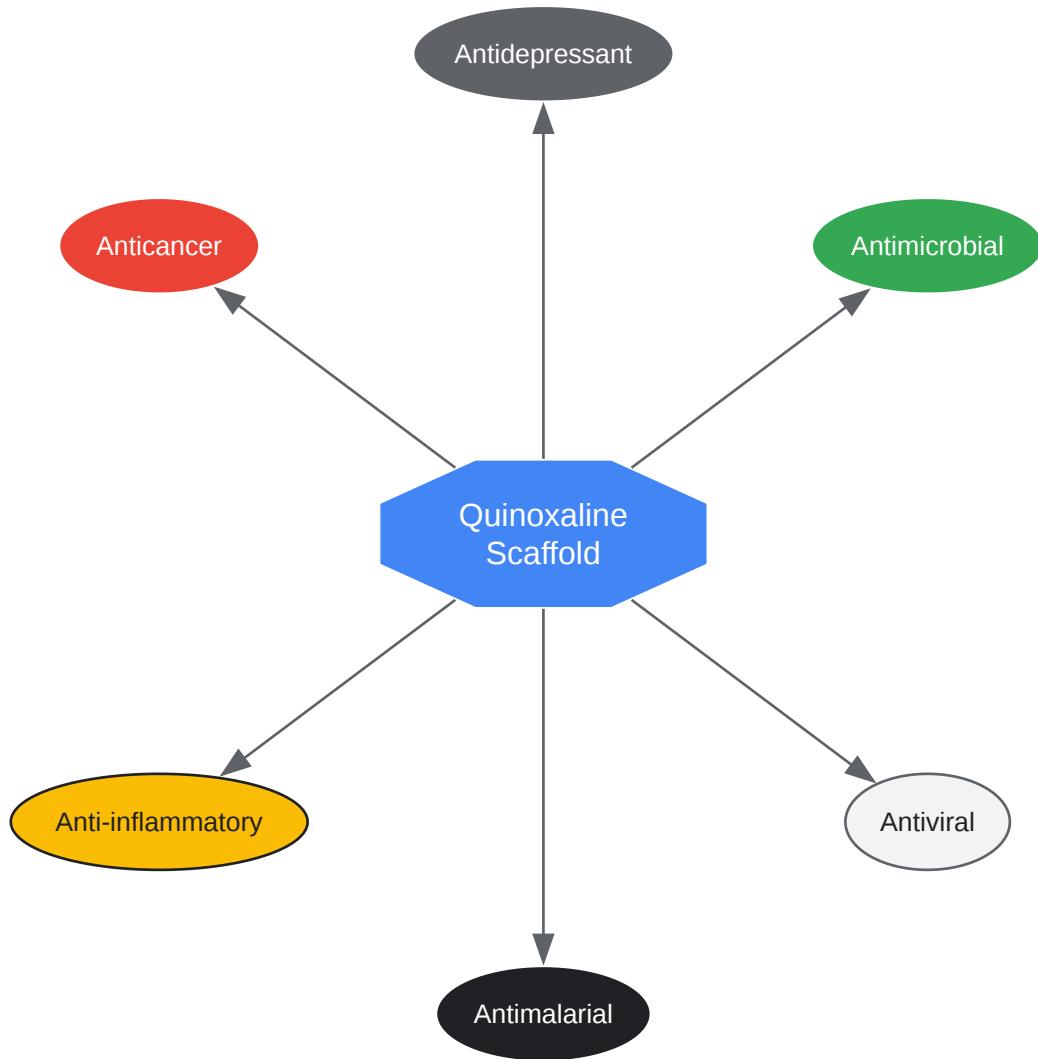


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General synthesis of **2-acetylquinoxaline**.

## Biological Activities of the Quinoxaline Scaffold

Quinoxaline derivatives are known for their wide range of biological activities. While specific signaling pathways for **2-acetylquinoxaline** are not extensively documented, the core quinoxaline structure is a key pharmacophore in numerous therapeutic areas.



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Diverse biological activities of the quinoxaline core.

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